

Structure-Activity Relationship of 2-Aminonicotinohydrazide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **2-aminonicotinohydrazide** derivatives, a promising class of compounds exhibiting a range of biological activities. This document delves into their antifungal and anticancer properties, presenting key quantitative data, detailed experimental protocols, and visual representations of structure-activity trends and experimental workflows to support further research and development in this area.

Core Structure and Therapeutic Potential

The **2-aminonicotinohydrazide** scaffold is a versatile heterocyclic structure that has attracted significant attention in medicinal chemistry. It combines the features of a pyridine ring, an amino group, and a hydrazide moiety, providing multiple points for chemical modification to modulate biological activity. Derivatives of this core have demonstrated potent antifungal and anticancer activities, making them valuable lead compounds for the development of novel therapeutic agents.

Antifungal Activity of 2-Aminonicotinohydrazide Derivatives

Derivatives of the closely related nicotinohydrazide and other hydrazide-containing compounds have shown significant promise as antifungal agents. The structure-activity relationship studies reveal that modifications at various positions of the core structure can significantly impact their efficacy against a range of fungal pathogens.

Quantitative Antifungal Data

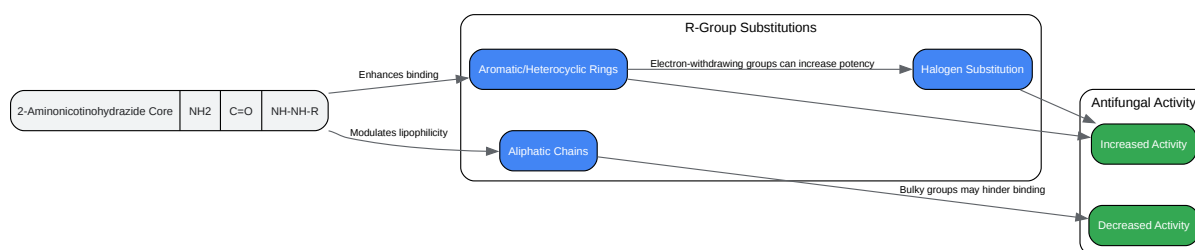
The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values of representative hydrazide derivatives against various fungal strains.

Compound ID	R Group (Substitution on Hydrazide)	Fungal Strain	MIC (µg/mL)	EC50 (µg/mL)	Reference
J15	2-chloronicotino hydrazide derivative	Rhizoctonia solani	-	0.13	
C4	L-perillaldehyde hydrazide derivative	Rhizoctonia solani	-	0.260	[1]
C4	L-perillaldehyde hydrazide derivative	Fusarium graminearum	-	0.480	[1]
C4	L-perillaldehyde hydrazide derivative	Sclerotinia sclerotiorum	-	0.240	[1]
C4	L-perillaldehyde hydrazide derivative	Valsa mali	-	0.512	[1]
Various	N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide	Candida spp.	0.0156 - >2	-	[2]

6	Pyridine carbohydrazide derivative	Candida spp. (MDR)	16 - 24	-	[3]
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Structure-Activity Relationship Summary for Antifungal Activity

The antifungal activity of **2-aminonicotinohydrazide** and related hydrazide derivatives is influenced by the nature of the substituents on the hydrazide nitrogen and the pyridine ring.



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Caption: Key structural modifications influencing the antifungal activity of **2-aminonicotinohydrazide** derivatives.

Anticancer Activity of 2-Aminonicotinohydrazide Derivatives

The **2-aminonicotinohydrazide** scaffold has also been explored for its potential as an anticancer agent. Derivatives have shown cytotoxic activity against various cancer cell lines.

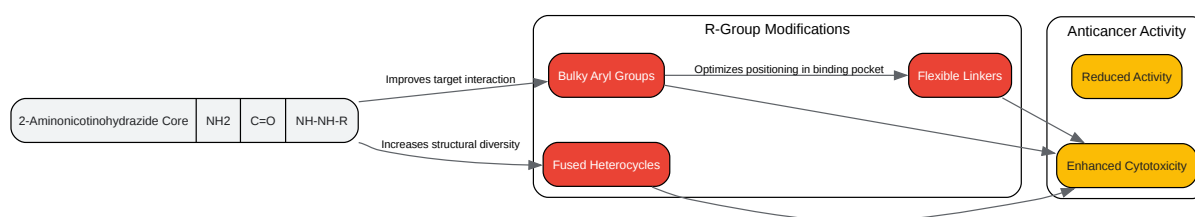
Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative hydrazide derivatives against different cancer cell lines.

Compound ID	R Group (Substitution on Hydrazide)	Cancer Cell Line	IC ₅₀ (μM)	Reference
D-1	N-(4-acetylphenyl)nicotinamide derivative	HCT-116	3.08	[4]
D-1	N-(4-acetylphenyl)nicotinamide derivative	HepG-2	4.09	[4]
3	Guanyldihydropyran derivative	K562	Potent	[5]
8	Nicotinamide derivative	HCT-116	5.4	[6]
8	Nicotinamide derivative	HepG2	7.1	[6]
12	1,2,4-Triazinone derivative	HCT-116	Significant Inhibition	[7]
18	1,2,4-Triazinone derivative	HCT-116	Significant Inhibition	[7]
24	2-Aminopyrimidine derivative	Various	Superior to standard	[8]

Structure-Activity Relationship Summary for Anticancer Activity

The anticancer potency of these derivatives is largely dependent on the nature of the substituents introduced, which can influence their interaction with biological targets.



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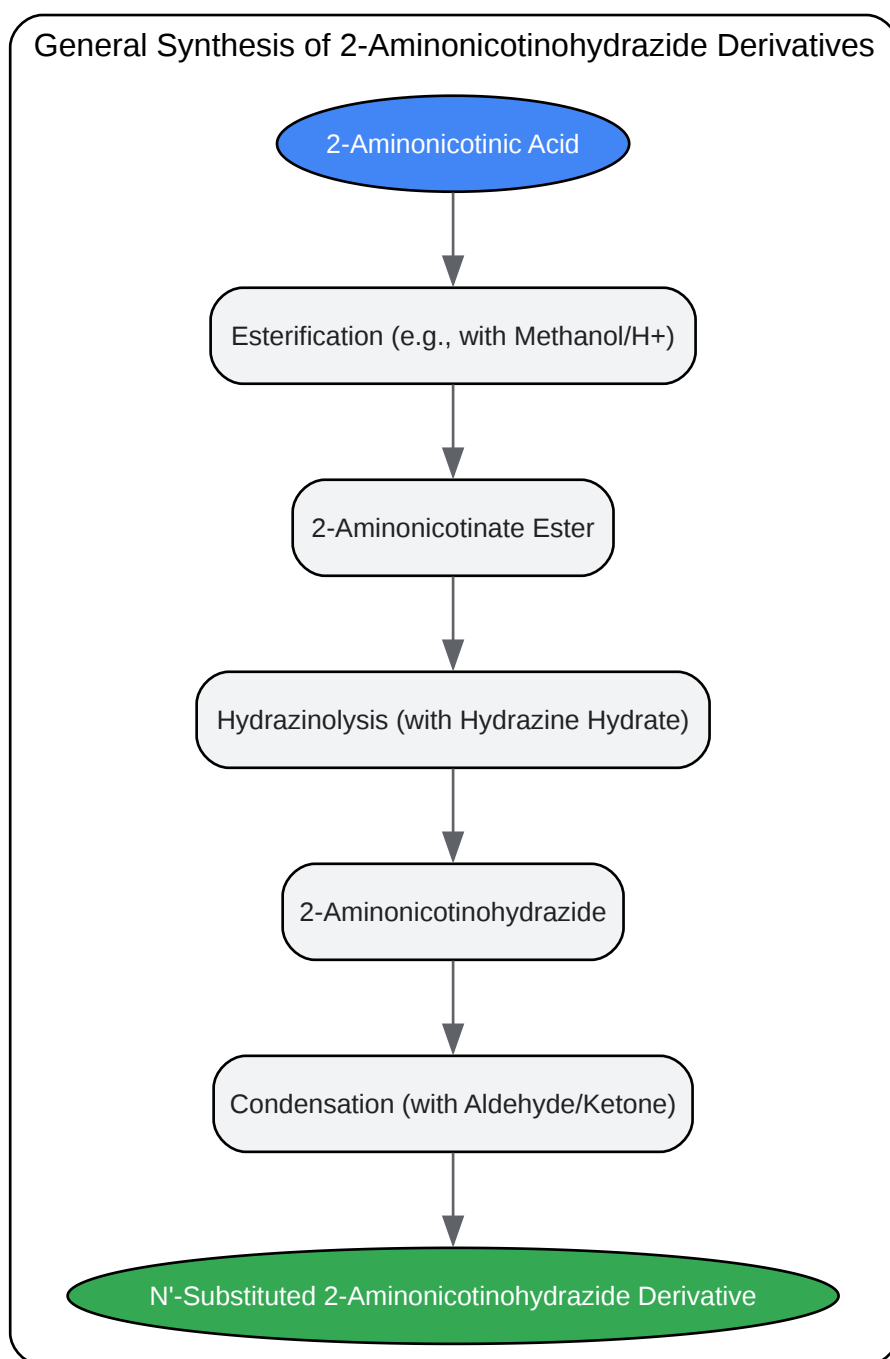
Caption: General SAR trends for the anticancer activity of **2-aminonicotinohydrazide** derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-aminonicotinohydrazide** derivatives and the key biological assays used to evaluate their activity.

Synthesis of 2-Aminonicotinohydrazide Derivatives

The synthesis of **2-aminonicotinohydrazide** derivatives typically involves a multi-step process starting from 2-aminonicotinic acid.



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Caption: A typical synthetic route for preparing **2-aminonicotinohydrazide** derivatives.

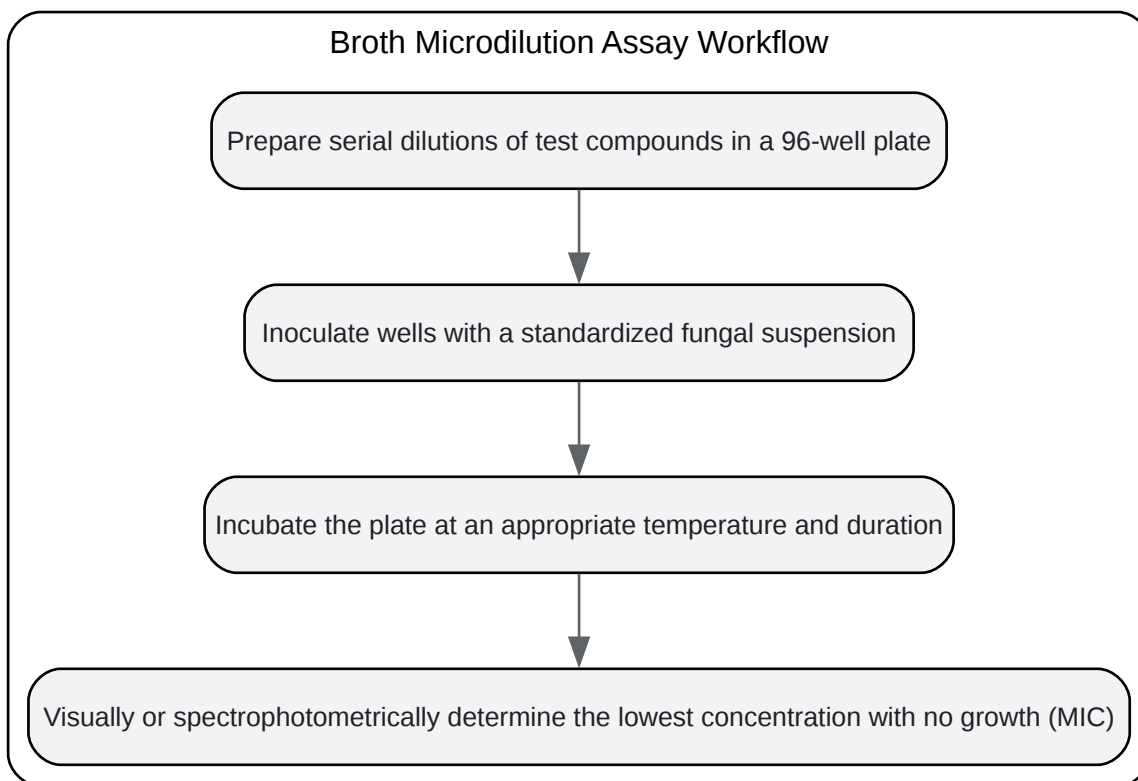
Step-by-Step Protocol:

- Esterification of 2-Aminonicotinic Acid:

- Suspend 2-aminonicotinic acid in an excess of an appropriate alcohol (e.g., methanol).
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Neutralize the reaction mixture and extract the ester with a suitable organic solvent.
- Purify the resulting ester by column chromatography or recrystallization.
- Hydrazinolysis of the Ester:
 - Dissolve the purified 2-aminonicotinate ester in ethanol.
 - Add an excess of hydrazine hydrate to the solution.
 - Reflux the mixture for several hours.
 - Cool the reaction mixture to allow the **2-aminonicotinohydrazide** to precipitate.
 - Collect the solid by filtration and wash with cold ethanol.
- Condensation with Aldehydes or Ketones:
 - Dissolve the **2-aminonicotinohydrazide** in a suitable solvent (e.g., ethanol).
 - Add a catalytic amount of glacial acetic acid.
 - Add an equimolar amount of the desired aldehyde or ketone.
 - Reflux the mixture for several hours.
 - Upon cooling, the N'-substituted **2-aminonicotinohydrazide** derivative will precipitate.
 - Collect the product by filtration and recrystallize from a suitable solvent.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.



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Caption: Workflow for the broth microdilution antifungal susceptibility test.

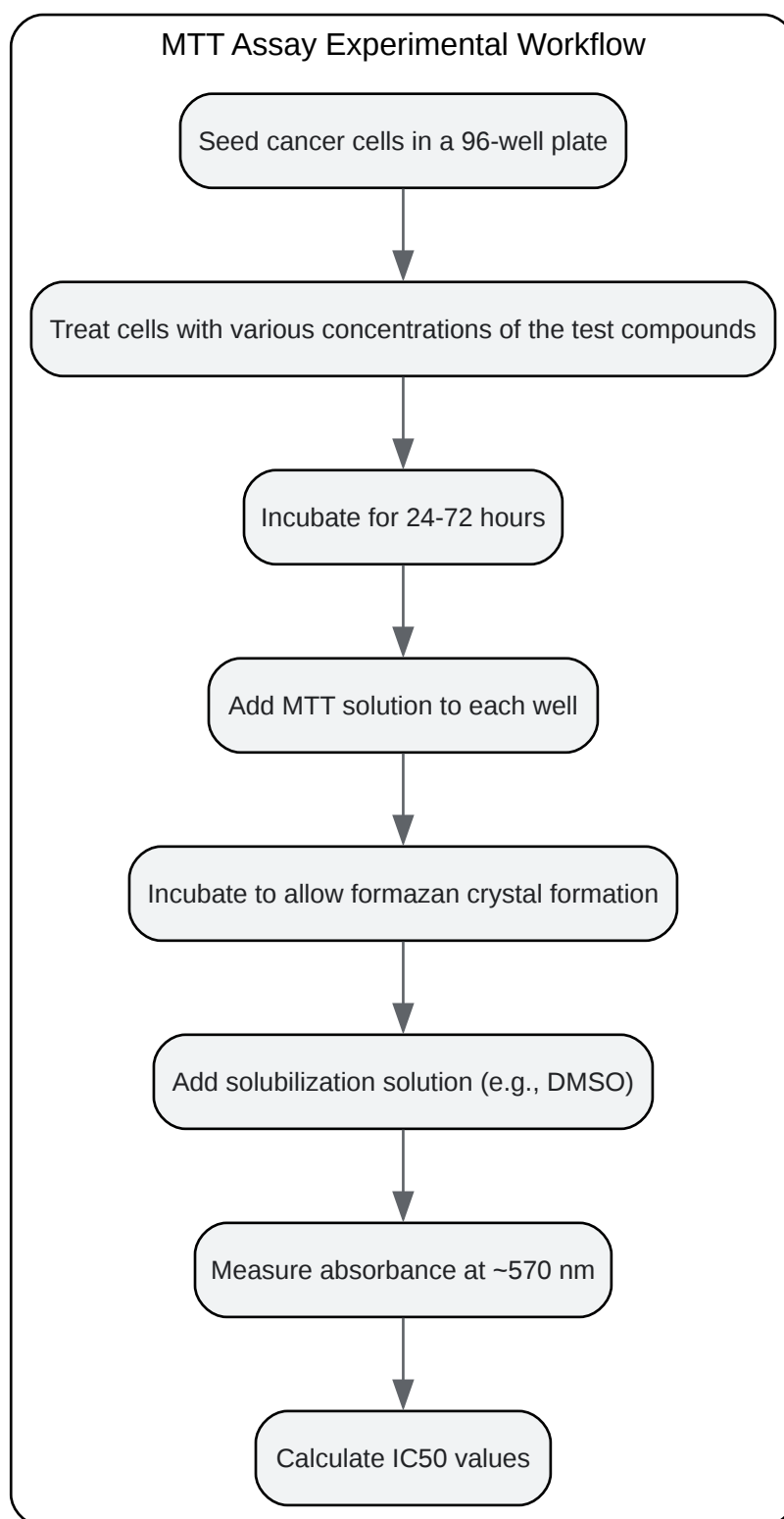
Step-by-Step Protocol:

- **Preparation of Compounds:** Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- **Serial Dilutions:** Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- **Inoculum Preparation:** Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).
- **Inoculation:** Inoculate each well of the microtiter plate with the fungal suspension.

- Controls: Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[1\]](#)[\[2\]](#)



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Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

Step-by-Step Protocol:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the **2-aminonicotinohydrazide** derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.^[2]
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This technical guide has provided an in-depth overview of the structure-activity relationships of **2-aminonicotinohydrazide** derivatives as potential antifungal and anticancer agents. The presented quantitative data, SAR summaries, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the **2-aminonicotinohydrazide** scaffold, coupled with the insights from SAR studies, provides a strong foundation for the design and synthesis of new, more potent, and selective therapeutic agents. Further optimization of this promising class of compounds is warranted to explore their full therapeutic potential.

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